2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide
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Overview
Description
2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a compound that merges diverse chemical motifs, combining the benzoisoquinoline skeleton with a piperazine ring and a thiophene unit
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide can be achieved through a multi-step synthesis process. Key steps may include:
Condensation Reaction: : The synthesis often begins with the condensation of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-one with an appropriate alkylating agent.
Formation of Piperazine Derivative: : Incorporation of the piperazine ring typically occurs via nucleophilic substitution reactions.
Thienyl Substitution: : The thiophene moiety is introduced through further nucleophilic substitution, attaching it to an acetamide group.
Industrial Production Methods
Industrial-scale production would involve optimization of these synthetic steps for higher yield and purity, using controlled temperature, pH, and solvent systems. Common techniques might include:
Solvent Extraction: : For isolating intermediates and final products.
Chromatographic Purification: : To achieve desired purity levels.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The thiophene unit can be prone to oxidation.
Reduction: : The benzoisoquinoline core can undergo reductions.
Substitution: : The compound can participate in various substitution reactions, particularly at the piperazine and acetamide positions.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate for oxidation reactions.
Reducing Agents: : Like lithium aluminum hydride for reduction.
Nucleophiles: : For substitution reactions.
Major Products Formed
Major products would depend on the specific functional groups involved but often include:
N-alkylated derivatives: : From nucleophilic substitution.
Oxidized thiophenes: : From oxidation reactions.
Scientific Research Applications
2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide finds usage in multiple fields:
Chemistry: : As a ligand in coordination chemistry.
Biology: : Potentially in studies involving enzyme inhibition.
Medicine: : Investigated for its potential as a pharmacologically active agent.
Industry: : Utilized in the development of specialized polymers or materials.
Mechanism of Action
Molecular Targets and Pathways Involved
The compound’s mechanism of action is hypothesized to involve:
Enzyme Inhibition: : Due to the presence of bioactive moieties like piperazine and benzoisoquinoline.
Pathway Modulation: : Potentially affecting pathways related to oxidative stress or neurotransmitter regulation.
Comparison with Similar Compounds
2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide can be compared to other structurally complex molecules:
Similar Compounds: : N-(2-(thiophen-2-yl)ethyl)-2-(4-(2-(isoquinolin-2(1H)-yl)ethyl)piperazin-1-yl)acetamide.
Uniqueness: : Its combination of a benzoisoquinoline core with a thiophene and a piperazine makes it unique, offering a multifaceted pharmacophore for potential drug design.
This synthesis highlights the remarkable potential of this compound, touching upon its versatile applications and significant structural attributes.
Properties
IUPAC Name |
2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-(2-thiophen-2-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3S/c31-23(27-10-9-20-6-3-17-34-20)18-29-13-11-28(12-14-29)15-16-30-25(32)21-7-1-4-19-5-2-8-22(24(19)21)26(30)33/h1-8,17H,9-16,18H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPUPKVPRQQUSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)NCCC5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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